Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-4-3-5-10-6-8;;/h3-7,9H,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCWYZLEFPTFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce the reduced amine form of the compound .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is utilized in synthesizing various chemical entities, including pharmaceuticals and agrochemicals.
Biology
- Biological Pathways: The compound is studied for its role in modulating biological pathways, particularly those involving receptor binding and enzyme modulation. It has been noted for its potential interactions with neurotransmitter systems, suggesting applications in neuropharmacology.
Medicine
- Therapeutic Potential: Research indicates that this compound may have therapeutic effects, particularly in treating mood disorders and as an antibacterial agent against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus).
Industry
- Chemical Production: It is used in producing specialty chemicals and materials, highlighting its industrial relevance.
This compound exhibits various biological activities:
-
Antimicrobial Activity:
- Effective against MRSA, indicating potential as an alternative treatment for resistant infections.
-
Neuropharmacological Effects:
- Influences neurotransmitter levels in animal models, supporting research into mood regulation and cognitive function.
Data Table: Summary of Biological Activities
| Activity Type | Description | Evidence Source |
|---|---|---|
| Antibacterial | Effective against MRSA | Case Study 1 |
| Neuropharmacological | Influences neurotransmitter levels; potential use in mood disorders | Case Study 2 |
| Enzyme Modulation | Modulates activity of enzymes involved in metabolic processes | Mechanism Overview |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various compounds against MRSA. This compound exhibited significant antibacterial activity compared to traditional antibiotics, suggesting its potential as an adjunctive treatment for resistant bacterial infections.
Case Study 2: Neuropharmacological Implications
Research into the neuropharmacological effects of pyridine derivatives included this compound. Findings indicated that it influenced neurotransmitter levels in animal models, supporting its potential application in treating mood disorders.
Mechanism of Action
The mechanism of action of Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Comparisons:
Structural Complexity: The user’s compound has a branched methyl-ethylamine group attached to pyridine, while analogues like 2-(pyridin-3-yl)ethylamine dihydrochloride () feature a simpler linear ethylamine chain. The branched structure may confer steric hindrance, altering reactivity in nucleophilic substitutions .
Heterocyclic Variations :
- Pyrimidine-based compounds () replace pyridine with a two-nitrogen heterocycle , altering electronic properties and hydrogen-bonding capacity. This could influence solubility and target affinity .
- Piperidine-containing analogues () incorporate a saturated six-membered ring, increasing basicity and conformational flexibility, which is advantageous in central nervous system drug design .
Synthetic Utility :
- 2-(Pyridin-3-yl)ethylamine dihydrochloride () demonstrated a 38.4% yield in forming triazine derivatives via reactions with dicyandiamide, highlighting its role as a versatile amine intermediate. The user’s compound, with a methylated amine, might exhibit reduced nucleophilicity but improved metabolic stability .
Purity and Commercial Availability :
Biological Activity
Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound can be represented with the following structural formula:
The compound features a pyridine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate receptor activity . It binds to specific receptors, influencing various signaling pathways that lead to different biological responses. The precise molecular targets can vary depending on the context of use, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of various pathogens.
- Anticancer Properties : Research indicates that it may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further development in cancer therapy.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Antimicrobial Studies :
A study highlighted the compound's effectiveness against Mycobacterium tuberculosis, demonstrating its potential as an anti-tuberculosis agent. The structure-activity relationship (SAR) indicated that modifications in the pyridine moiety could enhance its potency against this pathogen . -
Cancer Research :
In vitro studies showed that this compound exhibited significant cytotoxicity against MDA-MB-453 cells, with GI50 values indicating effective growth inhibition at concentrations below 100 μM. This suggests a promising avenue for developing new anticancer therapies focused on breast cancer treatment . -
Mechanistic Insights :
Further investigations into its mechanism revealed that the compound interacts with specific enzymes related to cellular metabolism and proliferation, potentially leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to understand its unique properties better.
Table 2: Comparison with Similar Compounds
| Compound Name | Biological Activity | Structural Differences |
|---|---|---|
| Methyl[(1S)-1-(pyridin-2-yl)ethyl]amine dihydrochloride | Moderate anticancer activity | Different pyridine substitution |
| 1-Methyl-1-pyridin-3-yl-ethylamine dihydrochloride | Antimicrobial properties | Variation in alkyl chain length |
Q & A
Q. Q1. What are the recommended synthetic routes for Methyl[1-(pyridin-3-yl)ethyl]amine dihydrochloride, and how do reaction conditions influence yield?
A1. The compound can be synthesized via reductive amination of pyridin-3-ylacetone with methylamine, followed by hydrochloric acid salt formation. Key parameters include:
- Temperature : Optimal yields (75–85%) occur at 20–25°C, as higher temperatures promote side reactions (e.g., over-alkylation) .
- Solvent : Ethanol or methanol is preferred to stabilize intermediates and avoid hydrolysis .
- Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere ensures selective reduction of the imine intermediate .
Q. Q2. How should researchers validate the purity and structural identity of this compound?
A2. Use a multi-technique approach:
Q. Q3. What are the stability considerations for long-term storage of this compound?
A3. Stability is pH- and temperature-dependent:
- Solid State : Store at –20°C in airtight containers under nitrogen; degradation <5% over 12 months .
- Solution : Aqueous solutions (pH 4–6) are stable for ≤48 hours at 4°C; avoid light to prevent photodegradation .
Advanced Research Questions
Q. Q4. How can discrepancies in reported NMR data for this compound be resolved?
A4. Contradictions often arise from solvent effects or salt form differences. To standardize:
- Deuterated Solvents : Use D2O for hydrochloride salts to avoid exchange broadening .
- Referencing : Calibrate spectra with internal standards (e.g., TSP) rather than residual solvent peaks .
- Advanced Techniques : 2D COSY or HSQC confirms coupling between pyridin-3-yl protons and adjacent CH2 groups .
Q. Table 1: Key NMR Parameters
| Proton Group | δ (ppm) in D2O | Multiplicity | Coupling Partners |
|---|---|---|---|
| Pyridin-3-yl (H2, H4) | 8.5–8.6 | Doublet | H6 (J = 5.2 Hz) |
| N–CH2–CH3 | 3.3–3.4 | Quartet | Adjacent CH3 (J = 7.1 Hz) |
| CH3 (ethyl) | 1.5 | Triplet | N–CH2 (J = 7.1 Hz) |
Q. Q5. What mechanistic insights exist for the interaction of this compound with biological targets (e.g., receptors)?
A5. The pyridin-3-yl group enhances binding to nicotinic acetylcholine receptors (nAChRs):
Q. Q6. How do researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
A6. Solubility contradictions arise from protonation state and counterion effects:
Q. Table 2: Solubility Comparison
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | 50 | pH 5, 25°C |
| Ethanol | 30 | Neutral, 25°C |
| Chloroform | <1 | Neutral, 25°C |
Methodological Challenges
Q. Q7. What strategies optimize chromatographic separation of this compound from byproducts?
A7. Use ion-pair chromatography:
Q. Q8. How can researchers mitigate hygroscopicity issues during handling?
A8. Hygroscopicity is inherent to dihydrochloride salts. Mitigation steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
